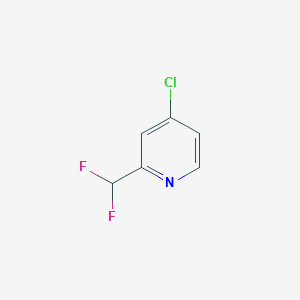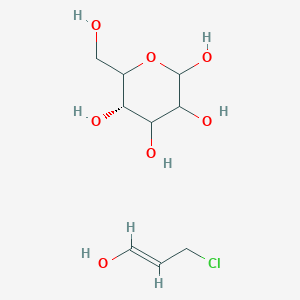
(1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose (1/1), or 3-chloro-1-propenol-D-glycero-hexopyranose, is a synthetic compound that is used in a variety of scientific research applications. It is a 6-carbon sugar alcohol, and is a derivative of the sugar glycerol. It has been used in a range of studies, from biochemistry to physiology, and has been found to have a number of biochemical and physiological effects. In
科学的研究の応用
Chemical Synthesis and Structural Analysis
The research surrounding "(1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose (1/1)" spans a variety of applications in chemical synthesis and structural analysis, with a focus on the synthesis of hexoses and their derivatives, oligosaccharides, and polymers.
Synthesis of Hexoses and Derivatives : The compound plays a role in the synthesis of 1,6-anhydro derivatives of aldohexoses, facilitating the formation of intramolecular glycosides. This process is crucial for creating non-reducing sugar structures that are stable in alkaline media and are used in further chemical synthesis to produce hexoses and their derivatives, as well as oligosaccharides and polysaccharides (Černý & Staněk, 1977).
Molecular Structure Analysis : Investigations into the crystal and molecular structures of related compounds have been conducted to understand their crystalline systems, space groups, and cell constants. This research aids in the detailed characterization of the molecular geometry and the conformation of glycosidic linkages, providing insights into the stereochemistry and reactivity of these compounds (Krajewski et al., 1984).
Force Field Development for Glycosidic Linkages : The extension of the CHARMM hexopyranose monosaccharide additive all-atom force field includes parameters for modeling glycosidic-linked hexopyranose polysaccharides. This development allows for the accurate simulation of linear, branched, and cyclic hexopyranose glycosides in heterogeneous systems, enhancing the understanding of their physical and chemical properties in biological and synthetic contexts (Guvench et al., 2009).
Ring Contraction and Synthesis of Dihydrofurans : The compound is involved in the synthesis pathway leading to ring contraction under basic conditions, resulting in the formation of 2,5-dihydrofurans or 2-alkylfuro[3,2-b]furans, depending on the substitution pattern. This method highlights the compound's utility in organic synthesis, particularly in the creation of complex cyclic structures (Tenaglia & Le Brazidec, 1996).
Development of Physical Solvents for CO2 Absorption : The derivative 1,2,3-Trimethoxypropane, a glycerol-derived solvent, shows potential for CO2 absorption, highlighting an environmental application of compounds related to "(1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose (1/1)". This research explores its physical properties and efficiency in absorbing CO2, contributing to the development of greener and more efficient carbon capture technologies (Flowers et al., 2017).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose (1/1) involves the protection of D-glycero-hexopyranose followed by the addition of a chloro group to the propene moiety and subsequent deprotection of the sugar.", "Starting Materials": [ "D-glycero-hexopyranose", "Propene", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Protect D-glycero-hexopyranose with acetic anhydride and pyridine to form the acetyl derivative", "Add propene to the acetyl derivative in the presence of hydrochloric acid to form the (1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose", "Deprotect the sugar using sodium hydroxide in methanol to obtain the final product" ] } | |
CAS番号 |
25655-42-9 |
製品名 |
(1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose (1/1) |
分子式 |
C9H17ClO7 |
分子量 |
272.68 g/mol |
IUPAC名 |
(E)-3-chloroprop-1-en-1-ol;(5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6.C3H5ClO/c7-1-2-3(8)4(9)5(10)6(11)12-2;4-2-1-3-5/h2-11H,1H2;1,3,5H,2H2/b;3-1+/t2?,3-,4?,5?,6?;/m1./s1 |
InChIキー |
LXLFLTLTIRTMCL-BTUNFUCZSA-N |
異性体SMILES |
C(/C=C/O)Cl.C(C1[C@H](C(C(C(O1)O)O)O)O)O |
SMILES |
C(C=CO)Cl.C(C1C(C(C(C(O1)O)O)O)O)O |
正規SMILES |
C(C=CO)Cl.C(C1C(C(C(C(O1)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



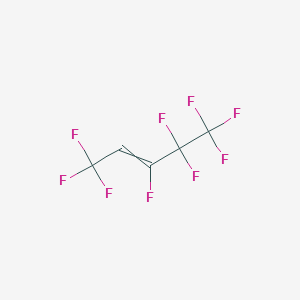

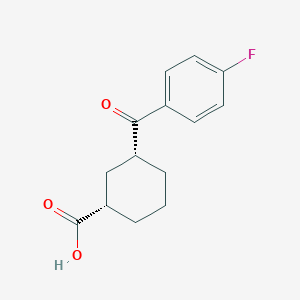
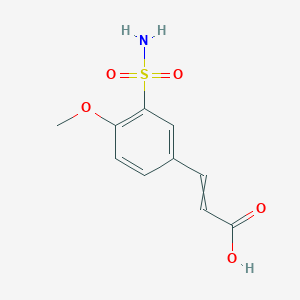
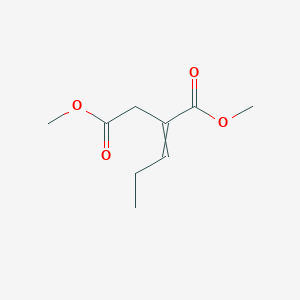
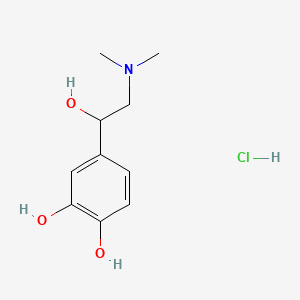
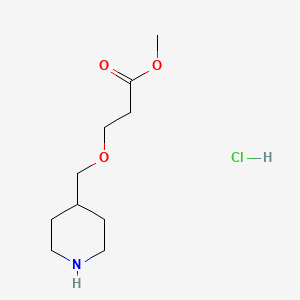
![(E)-3-[2-(Pyridin-2-YL)ethenyl]-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-6-amine](/img/structure/B1493951.png)

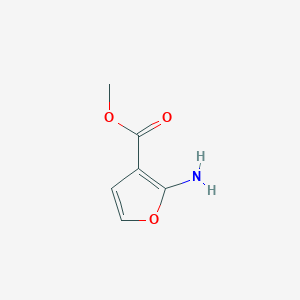
![Spiro[isobenzofuran-1(3H),9'-[1H,5H,9H,10H,11H]xantheno[2,3,4-ij:5,6,7-i'j']diquinolizine]-ar-carboxylicacid, 2',3',6',7',12',13',16',17'-octahydro-3-oxo-, 2,5-dioxo-1-pyrrolidinylester](/img/structure/B1493965.png)
